Triphenylstannyltriphenylsilane

Description

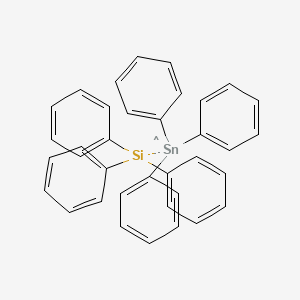

Triphenylstannyltriphenylsilane is an organometallic compound featuring both silicon and tin atoms bonded to phenyl groups. Its structure can be inferred as (C₆H₅)₃Si-Sn(C₆H₅)₃, combining a triphenylsilane moiety with a triphenylstannyl group.

Properties

CAS No. |

6928-70-7 |

|---|---|

Molecular Formula |

C36H30SiSn |

Molecular Weight |

609.4 g/mol |

InChI |

InChI=1S/C18H15Si.3C6H5.Sn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*1-2-4-6-5-3-1;/h1-15H;3*1-5H; |

InChI Key |

NSVCWDYRRIIQCK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular parameters of Triphenylstannyltriphenylsilane with related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| This compound* | (C₆H₅)₃Si-Sn(C₆H₅)₃ | ~693.6 (calculated) | Not available | Hybrid Si-Sn structure |

| Triphenylsilane | C₁₈H₁₆Si | 260.41 | 789-25-3 | Pure silane with three phenyls |

| Tetraphenylsilane | C₂₄H₂₀Si | 336.50 | 1048-08-4 | Four phenyl groups on Si |

| Chlorotriphenylsilane | C₁₈H₁₅ClSi | 294.85 | 76-86-8 | Reactive Cl substituent on Si |

| Chlorotriphenylstannane | C₁₈H₁₅ClSn | 385.48 | 639-58-7 | Sn analog with Cl substituent |

*Note: Calculated molecular weight assumes ideal stoichiometry.

Key Observations :

- Hybrid Structure : The combination of Si and Sn in this compound distinguishes it from pure silanes (e.g., Triphenylsilane ) or stannanes (e.g., Chlorotriphenylstannane ).

- Molecular Weight : The presence of tin significantly increases molecular weight compared to silicon-only analogs.

- Reactivity : The Si–Sn bond may exhibit polarizability, enabling applications in catalysis or polymer chemistry, akin to Stille couplings (common for stannanes) .

This compound

- Coupling Reactions : A chlorosilane (e.g., Chlorotriphenylsilane ) could react with a triphenylstannyl lithium or Grignard reagent.

- Catalytic Methods : Palladium-catalyzed cross-couplings, as seen in spirophosphazene syntheses , might be adapted.

Comparison with Other Silanes

- Triphenylsilane : Synthesized via reduction of Chlorotriphenylsilane using LiAlH₄ . Primarily used as a reducing agent in organic chemistry.

- Chlorotriphenylsilane: A precursor for silanol derivatives; reactive toward nucleophiles due to the Cl group .

- Tetraphenylsilane : Highly stable due to steric hindrance from four phenyl groups; used as a reference compound in crystallography .

Comparison with Stannanes

- Chlorotriphenylstannane : A tin analog with Cl substituent; participates in Stille couplings but poses toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.